molecular formula C22H29ClO4 B11162602 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3-hexyl-4-methyl-2H-chromen-2-one

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3-hexyl-4-methyl-2H-chromen-2-one

Cat. No.: B11162602
M. Wt: 392.9 g/mol
InChI Key: FIOHDNWQLJZYNH-UHFFFAOYSA-N
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Description

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3-hexyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique chemical structure, which includes a chloro group, a dimethyl-oxobutoxy group, a hexyl chain, and a methyl group attached to the chromen-2-one core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3-hexyl-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the chloro group: Chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethyl-oxobutoxy group: This step involves the esterification of the chromen-2-one core with 3,3-dimethyl-2-oxobutyric acid under acidic conditions.

    Addition of the hexyl chain: The hexyl group can be introduced via alkylation using hexyl bromide in the presence of a strong base like sodium hydride.

    Methylation: The final step involves the methylation of the chromen-2-one core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3-hexyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3-hexyl-4-methyl-2H-chromen-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3-hexyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and triggering cellular responses.

Comparison with Similar Compounds

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3-hexyl-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3,4-dimethylchromen-2-one: Differing in the substitution pattern on the chromen-2-one core.

    6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one: Differing in the length of the alkyl chain.

    6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one: Differing in the alkyl group attached to the chromen-2-one core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H29ClO4

Molecular Weight

392.9 g/mol

IUPAC Name

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-3-hexyl-4-methylchromen-2-one

InChI

InChI=1S/C22H29ClO4/c1-6-7-8-9-10-15-14(2)16-11-17(23)19(12-18(16)27-21(15)25)26-13-20(24)22(3,4)5/h11-12H,6-10,13H2,1-5H3

InChI Key

FIOHDNWQLJZYNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)C(C)(C)C)Cl)C

Origin of Product

United States

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